N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfanyl group, and a dimethyl-N-methylsulfonylanilino group
Preparation Methods
The synthesis of N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichlorophenyl intermediate: This involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol to form the 3,4-dichlorophenylmethylsulfanyl intermediate.
Coupling with ethylamine: The intermediate is then reacted with ethylamine to form the N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl] intermediate.
Acetylation: The final step involves the acetylation of the intermediate with 2-(2,5-dimethyl-N-methylsulfonylanilino)acetic acid to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carbonyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a similar dichlorophenyl group but differs in the other substituents, leading to different chemical and biological properties.
N-(3,4-dichlorophenyl)-2-[3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide: This compound also contains a dichlorophenyl group but has different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S2/c1-14-4-5-15(2)19(10-14)24(29(3,26)27)12-20(25)23-8-9-28-13-16-6-7-17(21)18(22)11-16/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYFIVYLCOJFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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